4-Chloro-3,5-dinitrobenzaldehyde chemical properties and structure
4-Chloro-3,5-dinitrobenzaldehyde chemical properties and structure
An In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzaldehyde: Structure, Properties, and Synthetic Utility
Introduction
4-Chloro-3,5-dinitrobenzaldehyde is a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its structure, featuring an electrophilic aldehyde group and an aromatic ring activated by two powerful electron-withdrawing nitro groups, makes it a potent and versatile intermediate for a variety of chemical transformations. The chlorine atom is exceptionally labile, rendering the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Chloro-3,5-dinitrobenzaldehyde, with a focus on its practical application in research and development.
Chemical Structure and Properties
The molecular architecture of 4-Chloro-3,5-dinitrobenzaldehyde is key to its reactivity. The central benzene ring is substituted with a chlorine atom, an aldehyde group, and two nitro groups. The nitro groups at positions 3 and 5, meta to the aldehyde and ortho/para to the chlorine, create a strong electron deficiency in the aromatic ring. This inductive and resonance-based electron withdrawal polarizes the C-Cl bond and stabilizes the intermediate formed during nucleophilic attack, thereby facilitating the displacement of the chloride ion.[1]
Physicochemical Properties
While specific experimental data for the melting and boiling points of 4-Chloro-3,5-dinitrobenzaldehyde are not extensively reported in the literature, data from closely related analogs are provided in Table 1 for comparative purposes. The compound is expected to be a solid at room temperature and possess limited solubility in water but good solubility in common polar organic solvents like DMSO, DMF, and acetone.[2]
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-3,5-dinitrobenzaldehyde | [3] |
| CAS Number | 59893-50-4 | [3] |
| Molecular Formula | C₇H₃ClN₂O₅ | [3][4] |
| Molecular Weight | 230.56 g/mol | [3][4] |
| Appearance | Expected to be a light yellow solid | [4] |
| Topological Polar Surface Area | 109 Ų | [3][4] |
| Hydrogen Bond Acceptor Count | 5 | [3][4] |
| Hydrogen Bond Donor Count | 0 | [3][4] |
Table 1: Comparative Physical Properties of Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Chlorobenzaldehyde | 140.57 | 45-50 |
| 4-Chloro-3,5-dinitrobenzotrifluoride | 270.55 | 50-55 |
| 4-Chloro-3,5-dinitrobenzoic acid | 246.56 | Yellow crystalline powder |
| 3,5-Dinitrobenzaldehyde | 196.12 | 76-80 |
Structural Representation
The structure of 4-Chloro-3,5-dinitrobenzaldehyde is visualized below.
Caption: 2D Structure of 4-Chloro-3,5-dinitrobenzaldehyde.
Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region. The proton of the aldehyde group (-CHO) would appear as a singlet significantly downfield, likely between δ 9.9 and 10.1 ppm. The two equivalent aromatic protons (at C2 and C6) would appear as a singlet further upfield, estimated to be in the range of δ 8.5-9.0 ppm.
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¹³C NMR: The carbon spectrum would show distinct signals for each unique carbon atom. The aldehydic carbon is expected around δ 185-190 ppm. The carbon attached to the chlorine (C4) and the carbons bearing the nitro groups (C3, C5) would be significantly deshielded. The remaining aromatic carbons (C1, C2, C6) would also appear in the typical aromatic region (δ 120-150 ppm).
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IR Spectroscopy: Key infrared absorption bands would include a strong carbonyl (C=O) stretch from the aldehyde at approximately 1700-1720 cm⁻¹. Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro groups (NO₂) would be prominent around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching vibration, would also be present.[8][9]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 230, with a characteristic M+2 isotope peak for the presence of chlorine, approximately one-third the intensity of the M⁺ peak. Common fragmentation patterns would involve the loss of the aldehyde proton (-1), the entire CHO group (-29), a nitro group (-46), and chlorine (-35).[10]
Synthesis and Purification
The most direct synthesis of 4-Chloro-3,5-dinitrobenzaldehyde involves the conversion of the corresponding phenol. This approach leverages the greater availability of 4-hydroxy-3,5-dinitrobenzaldehyde as a starting material.[4] A similar, well-documented procedure for the conversion of a dinitrophenol to a chlorobenzene provides a reliable basis for the experimental protocol.[11]
Experimental Protocol: Synthesis from 4-Hydroxy-3,5-dinitrobenzaldehyde
This protocol describes the conversion of a hydroxyl group to a chloro group on a highly deactivated aromatic ring using phosphorus oxychloride.
Caption: Experimental workflow for the synthesis of 4-Chloro-3,5-dinitrobenzaldehyde.
Step-by-Step Methodology:
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 4-hydroxy-3,5-dinitrobenzaldehyde to the flask.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask to act as both reagent and solvent. With stirring, slowly add N,N-diethylaniline dropwise. The aniline derivative acts as a base to facilitate the reaction.[4]
-
Reaction: Heat the mixture with stirring. A temperature of approximately 90°C for 2-3 hours is a reasonable starting point, analogous to similar transformations.[11] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring to quench the excess POCl₃.
-
Purification: The crude 4-Chloro-3,5-dinitrobenzaldehyde will precipitate as a light yellow solid.[4] Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acids and salts.
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Drying: Dry the purified solid under vacuum to yield the final product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Chemical Reactivity and Applications
The reactivity of 4-Chloro-3,5-dinitrobenzaldehyde is dominated by the interplay between its three functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The core utility of this molecule lies in its susceptibility to SNAr reactions. The two nitro groups strongly activate the C4 position, making the chlorine an excellent leaving group for a wide array of nucleophiles.[1][12] This reaction proceeds via a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[12]
Sources
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 4-Chloro-3,5-dinitrobenzaldehyde | C7H3ClN2O5 | CID 13681590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Chloro-3,5-dinitrobenzoic acid(118-97-8) 1H NMR [m.chemicalbook.com]
- 8. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]
- 9. 4-Chloro-3,5-dinitrobenzoic acid(118-97-8) IR Spectrum [chemicalbook.com]
- 10. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
